1-(3-Bromopropyl)-4-ethoxybenzene
CAS No.:
Cat. No.: VC18117669
Molecular Formula: C11H15BrO
Molecular Weight: 243.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15BrO |
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Molecular Weight | 243.14 g/mol |
IUPAC Name | 1-(3-bromopropyl)-4-ethoxybenzene |
Standard InChI | InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3 |
Standard InChI Key | MLBHHIRNFOAWMZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)CCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-(3-Bromopropyl)-4-ethoxybenzene has the molecular formula CHBrO, with a molecular weight of 243.14 g/mol. The IUPAC name derives from the benzene core, where the ethoxy (-OCHCH) and 3-bromopropyl (-CHCHCHBr) groups occupy the 1- and 4-positions, respectively. Key identifiers include:
Property | Value |
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Molecular Formula | CHBrO |
Molecular Weight | 243.14 g/mol |
CAS Registry Number | Not publicly available |
Purity (Typical) | ≥95% (HPLC) |
The absence of a publicly listed CAS number suggests limited commercial availability, though specialized suppliers may synthesize it on demand.
Structural Analysis
The compound’s structure combines a benzene ring with two distinct substituents:
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Ethoxy Group: An electron-donating group (-OCHCH) at the para position, which enhances the ring’s electron density and influences regioselectivity in electrophilic substitutions.
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3-Bromopropyl Chain: A three-carbon alkyl chain terminating in a bromine atom at the meta position relative to the ethoxy group. The bromine serves as a leaving group, enabling nucleophilic displacement reactions .
The InChIKey for this compound can be inferred from analogs like 1-(3-bromopropyl)-3-methoxybenzene (PubChem CID 138877) :
InChIKey=XXXXXXXXXXXXXXXXXXXXXX
The SMILES notation is:
CCOC1=CC=C(C=C1)CCCBr
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-Bromopropyl)-4-ethoxybenzene typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative pathway, adapted from methods for related bromoalkylbenzenes , proceeds as follows:
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Starting Materials:
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4-Ethoxyphenol or 1-bromo-4-ethoxybenzene.
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1,3-Dibromopropane as the alkylating agent.
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Reaction Conditions:
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A mixture of 1-bromo-4-ethoxybenzene (1.0 equiv), 1,3-dibromopropane (1.2 equiv), and a Lewis acid catalyst (e.g., AlCl, 0.1 equiv) in dichloromethane is stirred at 0–5°C .
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The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., toluene) and purified via distillation or crystallization.
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Yield and Purity:
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the ortho and para positions of the ethoxy group may occur, necessitating precise temperature control.
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Byproduct Formation: Over-alkylation or bromine displacement by the solvent can generate impurities, requiring rigorous purification .
Physicochemical Properties
Thermal Stability
While experimental data for 1-(3-Bromopropyl)-4-ethoxybenzene are scarce, analogs suggest:
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Boiling Point: ~250–270°C (estimated via group contribution methods).
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or dichloromethane .
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Reactivity: The bromine atom undergoes facile substitution in Suzuki-Miyaura couplings or Grignard reactions, while the ethoxy group directs electrophilic aromatic substitution to the ortho and para positions.
Applications in Scientific Research
Pharmaceutical Intermediates
1-(3-Bromopropyl)-4-ethoxybenzene is a precursor in synthesizing bioactive molecules. For example, analogs like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are intermediates in the antidiabetic drug dapagliflozin . The bromine atom enables late-stage functionalization, such as cross-coupling with boronic acids to introduce aryl or heteroaryl groups.
Materials Science
In polymer chemistry, the compound’s dual functionality facilitates the synthesis of:
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Dendrimers: Through iterative alkylation and coupling steps.
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Liquid Crystals: By introducing mesogenic groups via the bromine atom.
Comparison with Structural Analogs
Future Directions
Research opportunities include:
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Green Synthesis: Developing catalyst-free or solventless methods to improve sustainability.
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Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via bromine-thiol click chemistry.
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